4-(4-Chlorophenyl)-1,2,3-thiadiazole
Overview
Description
4-(4-Chlorophenyl)-1,2,3-thiadiazole, also known as 4-Chloro-1,2,3-thiadiazole, is an organic compound that has a wide range of applications in scientific research. It is a chemical compound with the molecular formula C7H3ClN2S. It is a colorless solid that is soluble in water and is commonly used in a variety of laboratory experiments.
Scientific Research Applications
Pharmaceutical Intermediate
“4-(4-Chlorophenyl)-1,2,3-thiadiazole” can be used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs. The exact drugs it contributes to would depend on the specific reactions it’s involved in.
Antimicrobial Agents
This compound can be used in the preparation of antimicrobial agents . Antimicrobial agents are substances that kill or inhibit the growth of microorganisms such as bacteria, fungi, or protozoans.
Antioxidant Agents
It can also be used in the preparation of antioxidant agents . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antitumor Agents
Another potential application of “4-(4-Chlorophenyl)-1,2,3-thiadiazole” is in the preparation of antitumor agents . These are drugs used in cancer treatment to inhibit the growth of tumor cells.
Nucleotide Anti-viral Prodrug
This compound can be used in the preparation of nucleotide anti-viral prodrugs . These are inactive drugs that are metabolized into an active form within the body to combat viral infections.
Laboratory Research
“4-(4-Chlorophenyl)-1,2,3-thiadiazole” is also used in various laboratory research applications . Its specific contributions would depend on the nature of the research being conducted.
properties
IUPAC Name |
4-(4-chlorophenyl)thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVRALRGBSCEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171253 | |
Record name | 1,2,3-Thiadiazole, 4-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1,2,3-thiadiazole | |
CAS RN |
18212-23-2 | |
Record name | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18212-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Thiadiazole, 4-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Thiadiazole, 4-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.